
Isokurarinone
Overview
Description
Mechanism of Action
Target of Action
Isokurarinone is a fatty acid found in the fruit of the fructus ligustri It has been shown to have anti-cancer and anti-inflammatory properties , suggesting that it may target proteins or pathways involved in cell proliferation and inflammation.
Mode of Action
It has been suggested that it may inhibit the growth of cancer cells . This could be achieved by interacting with specific proteins or enzymes involved in cell cycle regulation, thereby blocking cell cycle progression and reducing cell viability
Pharmacokinetics
These properties are crucial in determining the bioavailability of a compound
Result of Action
This compound has been shown to exhibit anti-cancer and anti-inflammatory properties . This suggests that it may induce molecular and cellular changes that inhibit the growth of cancer cells and reduce inflammation.
Preparation Methods
Synthetic Routes and Reaction Conditions
Isokurarinone can be isolated from the roots of Sophora flavescens using liquid chromatographic methods. The roots are typically subjected to extraction with methanol, followed by separation using a YMC-C18 column with a gradient of methanol and 0.3% aqueous acetic acid . The complete separation of this compound and other flavonoids is achieved within 45 minutes, with detection at 295 nm .
Industrial Production Methods
Industrial production of this compound involves large-scale extraction from Sophora flavescens roots. The process includes drying the roots, grinding them into a fine powder, and performing solvent extraction using methanol or ethanol. The extract is then purified using chromatographic techniques to isolate this compound .
Chemical Reactions Analysis
Types of Reactions
Isokurarinone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms, altering its pharmacological properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under various conditions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound, each with distinct pharmacological properties .
Scientific Research Applications
Comparison with Similar Compounds
Isokurarinone is structurally and functionally similar to other prenylated flavonoids found in Sophora flavescens, such as kurarinone, norkurarinone, and kushenol A . this compound is unique in its specific combination of anti-cancer, anti-inflammatory, and anti-microbial activities .
List of Similar Compounds
- Kurarinone
- Norkurarinone
- Kushenol A
- Trifolirhizin
- Kushenol K
- Kushenol L
- Kushenol N
- Kushenol X
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Biological Activity
Isokurarinone is a prenylated flavonoid primarily derived from the plant Sophora flavescens, which has been extensively studied for its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound is characterized by its prenylated structure, which enhances its lipophilicity and biological activity. The presence of prenyl groups is known to increase the affinity of flavonoids for cell membranes, potentially leading to enhanced therapeutic effects.
1. Antimicrobial Activity
This compound exhibits significant antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Streptococcus mutans. The compound's mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic processes.
Microorganism | Inhibition Zone (mm) | Reference |
---|---|---|
Staphylococcus aureus | 15 | |
Streptococcus mutans | 12 | |
Escherichia coli | 10 |
2. Anti-inflammatory Activity
This compound has shown promising anti-inflammatory effects by modulating key inflammatory pathways. It inhibits the activation of nuclear factor kappa B (NF-κB) and reduces the production of pro-inflammatory cytokines such as TNF-α and IL-6.
- Mechanism: The compound suppresses the phosphorylation of IκBα, preventing NF-κB translocation to the nucleus.
- Case Study: In vitro studies using macrophages demonstrated a significant reduction in cytokine release upon treatment with this compound .
3. Antitumor Activity
Research indicates that this compound possesses cytotoxic effects against various cancer cell lines, including breast and liver cancer cells. The compound induces apoptosis through the intrinsic pathway, activating caspases and promoting mitochondrial dysfunction.
The biological activity of this compound can be attributed to several mechanisms:
- Cell Membrane Interaction: The lipophilic nature allows this compound to integrate into cell membranes, affecting membrane fluidity and function.
- Enzyme Inhibition: It acts as an inhibitor of various enzymes involved in inflammatory responses and cancer progression, such as phosphodiesterases (PDEs) .
- Gene Expression Modulation: The compound influences gene expression related to apoptosis and inflammation, enhancing its therapeutic potential.
Therapeutic Applications
Given its diverse biological activities, this compound holds potential for several therapeutic applications:
- Antimicrobial Treatments: Its efficacy against resistant bacterial strains suggests it could be developed into new antimicrobial agents.
- Anti-inflammatory Drugs: The compound's ability to modulate inflammatory responses positions it as a candidate for treating chronic inflammatory diseases.
- Cancer Therapy: Its cytotoxic effects on cancer cells indicate possible applications in oncology, particularly in combination therapies.
Properties
IUPAC Name |
5,7-dihydroxy-2-(4-hydroxy-2-methoxyphenyl)-8-(5-methyl-2-prop-1-en-2-ylhex-4-enyl)-2,3-dihydrochromen-4-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30O6/c1-14(2)6-7-16(15(3)4)10-19-20(28)12-21(29)25-22(30)13-24(32-26(19)25)18-9-8-17(27)11-23(18)31-5/h6,8-9,11-12,16,24,27-29H,3,7,10,13H2,1-2,4-5H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLTPWCZXKJSORQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC(CC1=C2C(=C(C=C1O)O)C(=O)CC(O2)C3=C(C=C(C=C3)O)OC)C(=C)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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